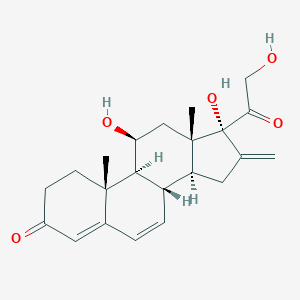
Isoprednidene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoprednidene is a synthetic steroid that is commonly used in scientific research. It is a potent anti-inflammatory agent that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
Isoprednidene exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. This leads to the activation of anti-inflammatory genes and the inhibition of pro-inflammatory genes. Isoprednidene also inhibits the production of inflammatory cytokines and chemokines, which further reduces inflammation.
Efectos Bioquímicos Y Fisiológicos
Isoprednidene has a variety of biochemical and physiological effects. It has been shown to increase the expression of anti-inflammatory genes, such as IL-10 and SOCS1. Isoprednidene also inhibits the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. In addition, isoprednidene has been shown to reduce the influx of inflammatory cells into tissues, which further reduces inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isoprednidene has several advantages for lab experiments. It is a potent anti-inflammatory agent that can be used to study the mechanisms of inflammation and the immune response. Isoprednidene is also soluble in water and ethanol, which makes it easy to dissolve in experimental solutions.
However, there are also some limitations to using isoprednidene in lab experiments. It is a synthetic steroid that may not accurately reflect the effects of natural glucocorticoids. In addition, isoprednidene may have off-target effects that could confound experimental results.
Direcciones Futuras
There are several future directions for research on isoprednidene. One area of research is to study the effects of isoprednidene on different cell types and tissues. Another area of research is to investigate the potential therapeutic applications of isoprednidene in diseases that involve inflammation, such as autoimmune diseases and cancer.
Conclusion:
In conclusion, isoprednidene is a synthetic steroid that is commonly used in scientific research. It has anti-inflammatory effects and has been used to study the mechanisms of inflammation and the immune response. Isoprednidene exerts its effects by binding to the glucocorticoid receptor and activating anti-inflammatory genes. While there are some limitations to using isoprednidene in lab experiments, it remains a valuable tool for studying inflammation and the immune response.
Métodos De Síntesis
Isoprednidene is synthesized from prednisolone, which is a naturally occurring steroid hormone. The synthesis involves the conversion of prednisolone to isoprednidene through a series of chemical reactions. The final product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Isoprednidene is commonly used in scientific research to study the mechanisms of inflammation and the immune response. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. Isoprednidene has also been used to study the effects of glucocorticoids on the immune system, as it is a potent glucocorticoid receptor agonist.
Propiedades
Número CAS |
17332-61-5 |
|---|---|
Nombre del producto |
Isoprednidene |
Fórmula molecular |
C22H28O5 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h4-5,9,15-17,19,23,25,27H,1,6-8,10-11H2,2-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1 |
Clave InChI |
MAAGHJOYEMWLNT-CWNVBEKCSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC(=C)[C@@]4(C(=O)CO)O)C)O |
SMILES |
CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CC(=C)C4(C(=O)CO)O)C)O |
SMILES canónico |
CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CC(=C)C4(C(=O)CO)O)C)O |
Sinónimos |
StC 407 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



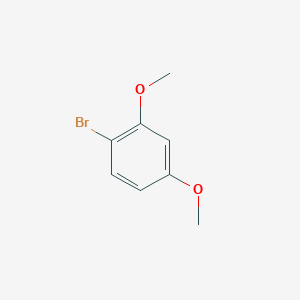
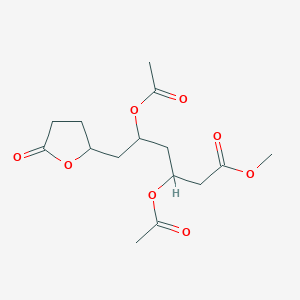
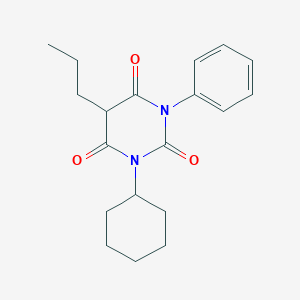
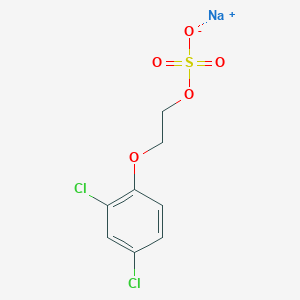
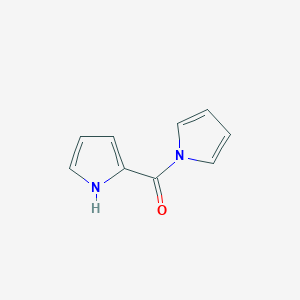
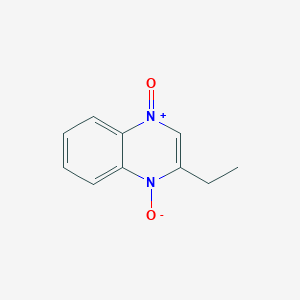
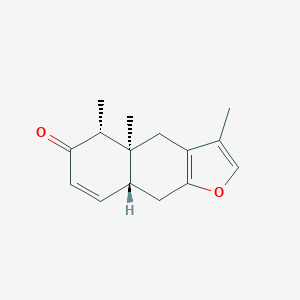
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)
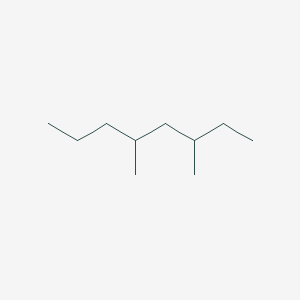
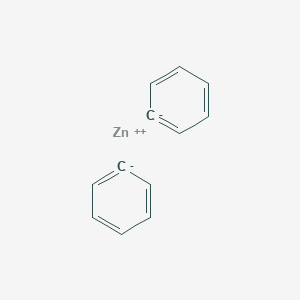
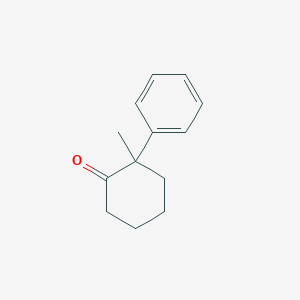
![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)

![3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-](/img/structure/B92349.png)